molecular formula C15H19N7O2S B10983449 N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10983449
M. Wt: 361.4 g/mol
InChI Key: GHWPDPCHBHQJCN-UHFFFAOYSA-N
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Description

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Mechanism of Action

The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its combination of thiazole, pyrimidine, and piperazine rings, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C15H19N7O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C15H19N7O2S/c1-11-9-18-14(25-11)20-12(23)10-19-15(24)22-7-5-21(6-8-22)13-16-3-2-4-17-13/h2-4,9H,5-8,10H2,1H3,(H,19,24)(H,18,20,23)

InChI Key

GHWPDPCHBHQJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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